molecular formula C9H9BrO2 B170314 3-Bromo-2,6-dimethylbenzoic acid CAS No. 123278-07-9

3-Bromo-2,6-dimethylbenzoic acid

Cat. No. B170314
M. Wt: 229.07 g/mol
InChI Key: KSSHISAHZOMUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-dimethylbenzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It may be used to synthesize other compounds .


Synthesis Analysis

The synthesis of 3-Bromo-2,6-dimethylbenzoic acid involves several steps. One method involves the use of sodium bromate in water added to a stirred solution of 2,6-dimethyl-benzoic acid in methylene chloride . Another method involves the use of ethyl alcohol recrystallizations .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dimethylbenzoic acid can be represented by the InChI string: InChI=1S/C9H10O2/c1-6-4-3-5-7 (2)8 (6)9 (10)11/h3-5H,1-2H3, (H,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,6-dimethylbenzoic acid include a molecular weight of 229.07 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Bromination Reactions : 3-Bromo-2,6-dimethylbenzoic acid is involved in bromination reactions, leading to various derivatives. For instance, bromination of 3,6-dimethylbenzo[1,2-d:3,4-d′]diimidazole with bromine results in monobromo and dibromo derivatives (Simonov, Koshchienko, & Belenko, 1973).

  • Nitration and Synthesis : Nitration of compounds like 3-bromo-2-methylbenzo[b]thiophen yields various nitro derivatives, highlighting the reactivity of bromo-dimethylbenzoic acid structures in synthesis (Cooper & Scrowston, 1972).

  • Synthesis of Benzodipyrandiones : This compound serves as a precursor in the synthesis of benzodipyrandiones, indicating its role in complex organic synthesis (Mujumdar & Usgaonkar, 1974).

Applications in Organic Chemistry

  • Formation of Carboxylic Acids : 3-Bromo-2,6-dimethylbenzoic acid derivatives are used in the formation of corresponding carboxylic acids, showcasing their utility in organic synthesis processes (Dickinson & Iddon, 1971).

  • Synthesis of Aminomethyl Derivatives : The compound is a starting point for the synthesis of aminomethyl derivatives, used in various chemical applications (Yong, 2010).

  • Antioxidant Properties : Some derivatives show antioxidant properties, illustrating potential applications in pharmacology and biochemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

Structural and Physical Chemistry

Synthesis of Complex Molecules

  • Synthesis of Amino Acids : Derivatives of 3-Bromo-2,6-dimethylbenzoic acid are used in the synthesis of unnatural amino acids like (S)-2,6-dimethylphenylalanine, indicating its significance in bioorganic chemistry (Zhang Lian, 2014).

  • Antineoplastic Agent Synthesis : The compound plays a role in the synthesis of potential antineoplastic agents, showcasing its application in medicinal chemistry (Koebel, Needham, & Blanton, 1975).

Safety And Hazards

3-Bromo-2,6-dimethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSHISAHZOMUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429105
Record name 3-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-dimethylbenzoic acid

CAS RN

123278-07-9
Record name 3-bromo-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2,6-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Bromo-2,6-dimethylbenzoic acid was prepared from 2,6-dimethylbenzoic acid by treatment with bromine in acetic acid; see Org. Synth. Coll., Vol. 3, 138 (1944). 3-Bromo-2,6-dimethylbenzoic acid was esterified with methyl iodide as described in Tet. Letters, 689 (1973) to give methyl 3-bromo-2,6-dimethylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,6-dimethylbenzoic acid (25.00 g, 166 mmol) in HOAc (432 mL) was added NaOAc (16.39 g, 200 mmol) followed by bromine (11.2 mL, 216 mmol). The reaction mixture was stirred at room temperature overnight. The mixture was poured onto ice water (800 mL) and stirred for 20 minutes. The solid was filtered off, washed with H2O and dried at 50° C. under vacuum to give INT 34.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
16.39 g
Type
reactant
Reaction Step One
Name
Quantity
432 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 2
3-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,6-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,6-dimethylbenzoic acid

Citations

For This Compound
2
Citations
J Lee, C Reynolds, MC Jetter, MA Youngman… - Bioorganic & medicinal …, 2003 - Elsevier
The design and synthesis of novel pyrrolidine-containing bradykinin antagonists, II, are described. Conformational analysis suggested that a pyrrolidine moiety could substitute for the N-…
Number of citations: 13 www.sciencedirect.com
RJ Sauer - 1962 - search.proquest.com
CONJUGATE DIADDITION OF GRIGNARD REAGENTS TO META-DIMESITOYLBENZENE CONJUGATE DIADDITION OF GRIGNARD REAGENTS TO META-DIMESITOYLBENZENE …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.